CB65

Description

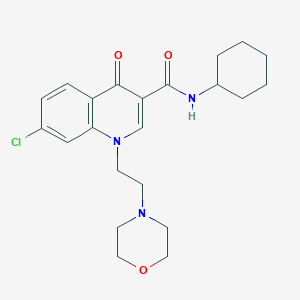

The exact mass of the compound 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKWLGOHFQBVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Selective CB2 Cannabinoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action of selective cannabinoid receptor 2 (CB2) agonists, with a particular focus on the well-characterized compound L-759,656. The CB2 receptor, primarily expressed in immune cells, represents a promising therapeutic target for inflammatory and neuropathic pain, devoid of the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] This document will dissect the binding kinetics, functional activity, and downstream signaling cascades initiated by selective CB2 agonists, providing detailed experimental methodologies and visual representations of the key pathways.

Core Mechanism of Action: G Protein-Coupled Signaling

Cannabinoid receptors, including CB1 and CB2, are members of the G protein-coupled receptor (GPCR) superfamily.[3][4] The fundamental mechanism of action for a CB2 agonist involves binding to the receptor and inducing a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.[3][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.[6]

The canonical signaling pathway for CB2 receptor activation involves the inhibition of adenylyl cyclase by the Gαi subunit.[3][7] This action decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[7] Beyond cAMP modulation, CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[3][6]

Quantitative Pharmacology of a Selective CB2 Agonist: L-759,656

The following table summarizes the quantitative data for the potent and selective CB2 receptor agonist L-759,656, as determined in studies using Chinese Hamster Ovary (CHO) cells stably transfected with human cannabinoid receptors.[8][9]

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | CB1 | >10,000 nM | Radioligand Binding ([³H]-CP55,940) | [8][9] |

| CB2 | 31.2 nM | Radioligand Binding ([³H]-CP55,940) | [8][9] | |

| Functional Potency (EC50) | CB1 | >10,000 nM | Forskolin-stimulated cAMP accumulation | [8][9] |

| CB2 | 3.1 nM | Forskolin-stimulated cAMP accumulation | [8][9] | |

| Selectivity Ratio (CB1 Ki / CB2 Ki) | - | 414 | - | [8][9] |

| Selectivity Ratio (CB1 EC50 / CB2 EC50) | - | >3000 | - | [8][9] |

Signaling Pathway of a Selective CB2 Agonist

The following diagram illustrates the primary signaling cascade initiated by the binding of a selective agonist, such as L-759,656, to the CB2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of cannabinoid receptor agonists. The following sections outline the key experimental protocols used to determine the binding affinity and functional activity of compounds like L-759,656.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Objective: To measure the displacement of a radiolabeled cannabinoid ligand by the test compound.

Materials:

-

Membrane preparations from CHO cells stably transfected with human CB1 or CB2 receptors.[8]

-

Radioligand: [³H]-CP55,940, a high-affinity, non-selective cannabinoid agonist.[8]

-

Test compound (e.g., L-759,656) at various concentrations.

-

Incubation buffer and wash buffer.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with a fixed concentration of [³H]-CP55,940 and varying concentrations of the test compound.[10][11]

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration, washing away unbound radioligand.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., WIN55,212-2).[10][11]

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy of a test compound in inhibiting cAMP production.

Materials:

-

CHO cells stably transfected with human CB1 or CB2 receptors.[8]

-

Forskolin (B1673556), a direct activator of adenylyl cyclase.

-

Test compound (e.g., L-759,656) at various concentrations.

-

cAMP assay kit (e.g., based on chemiluminescence or fluorescence).[12]

Protocol:

-

Pre-incubate the transfected cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.[12]

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve.

Experimental Workflow for Agonist Characterization

The following diagram outlines the logical flow of experiments for the characterization of a novel cannabinoid receptor agonist.

References

- 1. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Function of CB65: A Technical Guide for Researchers

An In-depth Examination of the Selective Cannabinoid Receptor 2 Agonist

CB65, a synthetic quinolin-4(1H)-one-3-carboxamide derivative, has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of the cannabinoid receptor 2 (CB2). Its high affinity and selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) make it a preferred compound for studies aiming to elucidate CB2-mediated pathways without the confounding psychoactive effects associated with CB1 activation. This technical guide provides a comprehensive overview of the in vitro function of this compound, including its binding affinity, signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The primary in vitro characteristic of this compound is its high and selective binding affinity for the CB2 receptor. The following table summarizes the key quantitative data reported for this compound, referred to as compound 40 in the foundational study by Manera et al. (2006).

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | Human CB1 | >1000 | [1] |

| Binding Affinity (Ki) | Human CB2 | 3.3 | [1] |

| Selectivity Index (Ki CB1/Ki CB2) | - | >303 | [1] |

Core In Vitro Function: CB2 Receptor Agonism

This compound functions as a potent agonist at the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, including B cells, T cells, macrophages, and microglia.[2] Its activation initiates a cascade of intracellular signaling events that modulate various cellular functions, particularly those related to inflammation and immune response.

Signaling Pathways Modulated by this compound

Upon binding to the CB2 receptor, this compound induces a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins, predominantly of the Gαi/o subtype. This initiates a series of downstream signaling events.

Canonical Gαi/o-Mediated Pathway

The primary and most well-characterized signaling pathway activated by CB2 receptor agonists like this compound involves the inhibition of adenylyl cyclase.

Caption: Canonical CB2 Receptor Signaling Pathway activated by this compound.

This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Consequently, the activity of protein kinase A (PKA) is reduced, which in turn affects the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of genes related to inflammation and cell survival.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the CB2 receptor by agonists can also modulate the activity of several mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3] The Gβγ subunits of the dissociated G-protein are often implicated in the activation of these pathways. The specific effects on MAPK signaling can be cell-type dependent and contribute to the diverse cellular responses elicited by CB2 activation, such as proliferation, differentiation, and apoptosis.

Other Potential Signaling Cascades

Research suggests that CB2 receptor activation can influence other signaling pathways, although these are less universally characterized:

-

Phospholipase C (PLC) and Intracellular Calcium: In some cellular contexts, CB2 activation may stimulate PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC).

-

Akt Pathway: The PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, can also be modulated by CB2 receptor activation.

-

Ceramide Synthesis: Some studies have linked prolonged CB2 activation to the de novo synthesis of ceramide, a lipid messenger that can induce apoptosis.

Experimental Protocols

To assess the in vitro function of this compound, several standard assays are employed. Below are detailed methodologies for two key experiments.

Experimental Workflow: In Vitro Characterization of this compound

References

The Discovery and Synthesis of CB65: A Selective CB2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CB65, a potent and selective agonist for the cannabinoid receptor type 2 (CB2), represents a significant tool in the exploration of the endocannabinoid system's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key biological data of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a visualization of its downstream signaling pathway. All quantitative data are summarized for clarity and comparative analysis.

Discovery and Biological Activity

This compound, with the chemical name N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, was first described by Manera and colleagues in 2006 as part of a study focused on the design and synthesis of novel 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as selective CB2 agonists.[1] this compound, designated as compound 40 in this seminal publication, exhibited high affinity and selectivity for the human CB2 receptor.

Receptor Binding Affinity

Competitive radioligand displacement assays were utilized to determine the binding affinity of this compound for the human CB1 and CB2 receptors. The results demonstrated a high affinity for the CB2 receptor with a Ki of 3.3 nM.[1] In contrast, its affinity for the CB1 receptor was significantly lower, with a Ki value greater than 1000 nM, indicating a high degree of selectivity for the CB2 receptor.[1]

| Compound | Chemical Name | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |

| This compound (40) | N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide | 3.3 | >1000 | >303 |

Functional Activity

The agonist activity of this compound at the CB2 receptor was confirmed using a [35S]GTPγS binding assay. This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. This compound was found to stimulate [35S]GTPγS binding, confirming its role as a CB2 receptor agonist.[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process starting from 4,7-dichloroquinoline (B193633). The general synthetic scheme involves the formation of the quinolinone core, followed by N-alkylation and subsequent amidation.

Synthesis Workflow

Detailed Experimental Protocols

The following protocols are based on the general methodologies for the synthesis of quinolin-4(1H)-on-3-carboxamide derivatives.

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

A mixture of 4,7-dichloroquinoline and diethyl malonate is reacted in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification, filtered, and purified by recrystallization.

Step 2: Synthesis of Ethyl 7-chloro-1-[2-(4-morpholinyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

To a solution of ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF), potassium carbonate and 4-(2-chloroethyl)morpholine hydrochloride are added. The mixture is heated, typically at 80-90°C, for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of 7-Chloro-1-[2-(4-morpholinyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution. The reaction mixture is heated under reflux. After completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 4: Synthesis of N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide (this compound)

The carboxylic acid is coupled with cyclohexylamine to form the final amide product. The reaction is carried out in an inert solvent like DMF in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature for several hours. The final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Signaling Pathway of this compound

As a CB2 receptor agonist, this compound is expected to activate downstream signaling cascades typically associated with this G protein-coupled receptor (GPCR). The CB2 receptor primarily couples to Gi/o proteins.

Upon binding of this compound to the CB2 receptor, the associated Gi/o protein is activated, leading to the dissociation of its Gαi/o and Gβγ subunits. The Gαi/o subunit typically inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, and p38). Furthermore, agonist-bound CB2 receptors can recruit β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling, including activation of the MAPK pathway.

Experimental Protocols for Biological Assays

CB2 Receptor Binding Assay

This assay is performed to determine the affinity of a test compound for the CB2 receptor.

-

Materials:

-

Membranes from cells expressing human CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]CP-55,940.

-

Non-specific binding control: A high concentration of a known CB2 ligand (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled CB2 ligand.

-

The incubation is carried out at 30°C for a defined period (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assay

This assay measures the functional activation of the CB2 receptor by an agonist.

-

Materials:

-

Membranes from cells expressing human CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

-

The membranes are then incubated with varying concentrations of the test compound in the assay buffer.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

The data is analyzed to determine the EC50 and Emax values for the agonist.

-

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathophysiological roles of the CB2 receptor. Its high affinity and selectivity make it an important tool for researchers in the field of cannabinoid pharmacology and drug discovery. The synthetic pathway and biological characterization methods detailed in this guide provide a solid foundation for its synthesis and application in further research.

References

Pharmacological Profile of CB65: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). Structurally identified as N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, this compound belongs to a class of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives. Due to its high affinity for the CB2 receptor and significant selectivity over the Cannabinoid Receptor 1 (CB1), this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in immune cells and is a key target in inflammatory and neuropathic pain research. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and the signaling pathways it modulates, supported by detailed experimental methodologies.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its high binding affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity is crucial for elucidating CB2-specific functions without the confounding psychoactive effects associated with CB1 receptor activation.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Source |

| Human CB2 | 3.3 | [1][2][3] |

| Human CB1 | >1000 | [1][2][3] |

Table 2: Functional Activity of Structurally Related 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

| Compound (from Manera et al., 2006) | [35S]GTPγS Binding (% of Basal) |

| 28 | 137% |

| 29 | 135% |

| 30 | 134% |

| 32R | 128% |

These compounds share the same 4-oxo-1,4-dihydroquinoline-3-carboxamide core as this compound and demonstrate agonist activity by stimulating [35S]GTPγS binding above basal levels.

Signaling Pathways

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CB2 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can lead to the induction of the early growth response gene Krox-24, which is involved in cell growth and differentiation.

References

The Biological Activity and Cellular Effects of CB65: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including B cells, T cells, monocytes, and microglia.[2][3] This restricted expression pattern, in contrast to the more ubiquitous expression of the Cannabinoid Receptor 1 (CB1) which is primarily found in the central nervous system, makes the CB2 receptor an attractive therapeutic target for inflammatory and autoimmune diseases, with a reduced risk of psychoactive side effects. This technical guide provides a comprehensive overview of the biological activity and cellular effects of this compound, including its binding affinity, downstream signaling pathways, and its impact on key cellular processes such as inflammation and apoptosis.

Data Presentation: Quantitative Analysis of this compound Activity

The primary quantitative measure of this compound's biological activity is its binding affinity for the CB1 and CB2 receptors, typically expressed as the inhibition constant (Ki). This value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

| Compound | Receptor | K_i_ (nM) | Selectivity (CB1 K_i_ / CB2 K_i_) |

| This compound | CB2 | 3.3[1] | >300-fold |

| This compound | CB1 | >1000[1] |

Table 1: Binding Affinity of this compound for Cannabinoid Receptors. This table summarizes the high-affinity and selective binding of this compound to the CB2 receptor.

Signaling Pathways of CB2 Receptor Activation

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Furthermore, CB2 receptor stimulation can modulate various other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels.[3][5]

Cellular Effects of CB2 Receptor Agonism

While direct studies on the cellular effects of this compound are limited, the well-established consequences of selective CB2 receptor activation by other agonists provide a strong indication of its expected biological activities. These effects are primarily immunomodulatory, with significant implications for inflammatory and apoptotic processes.

Anti-inflammatory Effects

Activation of the CB2 receptor is widely reported to have potent anti-inflammatory effects.[3] This is achieved through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Release: CB2 agonists have been shown to reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 from immune cells like macrophages and microglia.[6][7]

-

Modulation of Immune Cell Migration: CB2 receptor activation can inhibit the migration of inflammatory cells to sites of inflammation.[3]

-

Suppression of Inflammatory Signaling Pathways: As depicted in the signaling diagram, CB2 agonism leads to the modulation of key inflammatory pathways, including the MAPK and NF-κB pathways.[5][6]

Induction of Apoptosis

CB2 receptor agonists have been demonstrated to induce apoptosis (programmed cell death) in various cell types, particularly in immune cells and cancer cells.[8][9] This pro-apoptotic effect is mediated through the activation of caspase cascades and modulation of the MAPK pathway.[5][8] This property makes CB2 agonists potential therapeutic agents for autoimmune disorders and certain types of cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

Objective: To determine the Ki of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

This compound (test compound).

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled ligand.

-

Incubate the plate at 30°C for 90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase activity.

Objective: To determine the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human CB2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium and supplements.

Procedure:

-

Plate the CHO-K1-CB2 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.[10]

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of adenylyl cyclase.

Cytokine Release Assay

This protocol is for measuring the effect of a CB2 agonist on the release of inflammatory cytokines from immune cells.

Objective: To quantify the effect of this compound on LPS-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors.

-

Lipopolysaccharide (LPS).

-

This compound.

-

RPMI 1640 medium supplemented with FBS.

-

ELISA or Luminex-based cytokine assay kits (for TNF-α, IL-1β, IL-6).

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.[6]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[6]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA or Luminex assays according to the manufacturer's protocols.[6]

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine release.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Objective: To assess the pro-apoptotic effect of this compound on a relevant cell line (e.g., Jurkat T cells).

Materials:

-

Jurkat T cells.

-

This compound.

-

TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein).

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Culture Jurkat T cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).

-

Harvest the cells and wash them with PBS.

-

Fix the cells with the fixation solution for 1 hour at room temperature.

-

Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2 minutes on ice.

-

Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT and fluorescein-dUTP.

-

Incubate the cells for 60 minutes at 37°C in the dark.[11]

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the percentage of TUNEL-positive (apoptotic) cells by flow cytometry or visualize them using a fluorescence microscope.[11]

Western Blot for MAPK Activation

This protocol is used to detect the phosphorylation (activation) of MAPK pathway proteins (e.g., ERK, p38, JNK) in response to CB2 receptor activation.

Objective: To determine if this compound activates the MAPK signaling pathway in a specific cell type.

Materials:

-

Cell line of interest (e.g., microglial cells).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phosphorylated and total ERK, p38, and JNK.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture the cells and treat them with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the MAPK proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to ensure equal protein loading.

-

Quantify the band intensities to determine the fold change in phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of selectively targeting the CB2 receptor. Its high affinity and selectivity make it an ideal compound for elucidating the role of the CB2 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for further characterizing the biological activity and cellular effects of this compound and other selective CB2 agonists. Future research should focus on directly evaluating the anti-inflammatory and pro-apoptotic effects of this compound in various in vitro and in vivo models to further validate its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.

References

- 1. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 2. mdpi.com [mdpi.com]

- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Structural Analysis of CB65 Binding to the Cannabinoid 2 Receptor: A Technical Guide

Introduction

The Cannabinoid Receptor 2 (CB2), a Class A G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, including inflammatory, fibrotic, and neurodegenerative diseases.[1][2] Primarily expressed in the immune system, its modulation avoids the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1][3] CB65 is a potent and highly selective synthetic agonist for the CB2 receptor, making it a valuable tool for research and a candidate for drug development. This guide provides an in-depth technical overview of the structural basis for this compound's interaction with the CB2 receptor, detailing its binding affinity, the receptor's signaling mechanisms, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Binding Profile of this compound

This compound demonstrates high affinity and remarkable selectivity for the human CB2 receptor over the CB1 receptor. This selectivity is crucial for developing therapies that target peripheral systems without central nervous system side effects. The binding affinities (Ki) are summarized below.

| Ligand | Receptor | Binding Affinity (K_i) | Selectivity (CB1/CB2) |

| This compound | Human CB2 | 3.3 nM | >300-fold |

| This compound | Human CB1 | >1000 nM | |

| Data sourced from MedChemExpress and Tocris Bioscience.[4][5] |

Structural Basis of this compound Interaction with the CB2 Receptor

While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the CB2 receptor is not publicly available, extensive structural data from CB2 bound to other agonists and antagonists provide a robust framework for understanding this interaction.

The human CB2 receptor consists of 360 amino acids that form the characteristic seven-transmembrane (7TM) helix bundle of a GPCR.[6][7] Recent cryo-EM structures of the CB2 receptor in an active state, complexed with the agonist WIN 55,212-2 and the G_i_ protein, have revealed the conformational changes that lead to receptor activation.[8][9]

Agonist Binding Pocket: The binding pocket for agonists is located within the transmembrane core of the receptor. The cryo-EM structure of the agonist-bound CB2-G_i_ signaling complex provides critical insights into how ligands like this compound likely bind and activate the receptor.[9] Key residues identified as crucial for the activation and binding of various agonists include H95^2.65^, F117^3.36^, and S285^7.39^.[10] It is hypothesized that this compound, as a potent agonist, engages with these or similar residues, inducing a conformational shift in the 7TM helices. This shift, particularly an outward movement of the intracellular end of transmembrane helix 6 (TM6), creates a binding site for the intracellular G_i_ protein, initiating the signaling cascade.[8][9]

CB2 Receptor Signaling Pathways

Upon activation by an agonist such as this compound, the CB2 receptor primarily couples to inhibitory G proteins of the G_i/o_ family.[11][12][13] This coupling initiates a cascade of intracellular events.

Primary Signaling Pathway (G_i_ Coupled):

-

G Protein Activation: Agonist binding causes the G_i/o_ protein to release GDP and bind GTP, leading to its dissociation into Gα_i/o_ and Gβγ subunits.[3]

-

Adenylyl Cyclase Inhibition: The activated Gα_i/o_ subunit directly inhibits the enzyme adenylyl cyclase.[6][11]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][13]

-

Downstream Effects: Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors like the cAMP response element-binding protein (CREB).[6][7]

Other Signaling Pathways:

-

MAPK Pathway: The CB2 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK pathways, influencing cell proliferation, differentiation, and apoptosis.[7][11]

-

Ion Channel Modulation: The Gβγ subunits released upon receptor activation can modulate the activity of various ion channels.

Below is a diagram illustrating the primary G_i_-coupled signaling cascade initiated by this compound binding to the CB2 receptor.

Experimental Protocols

Characterizing the interaction between a ligand like this compound and the CB2 receptor involves a combination of binding and functional assays.

Protocol 1: Radioligand Displacement Binding Assay (for K_i_ Determination)

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.[14][15]

Materials:

-

Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).[15]

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).[15]

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: A high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).[15]

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[15]

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.[15]

-

Cell harvester and scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the CB2 receptor membranes, a fixed concentration of [³H]CP-55,940 (typically near its K_d_ value, e.g., 0.8 nM), and varying concentrations of this compound.[15] Include wells for total binding (no this compound) and non-specific binding (with excess WIN 55,212-2).

-

Incubation: Incubate the reaction mixture for 90 minutes at 30°C to allow binding to reach equilibrium.[15]

-

Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

The workflow for this assay is visualized below.

References

- 1. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of the Human Cannabinoid Receptor CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 7. birchandfog.biz [birchandfog.biz]

- 8. Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

CB65: A Technical Guide for the Study of Cannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CB65, a potent and highly selective agonist for the cannabinoid type 2 receptor (CB2). The document details its pharmacological properties, mechanism of action, and its application as a critical research tool for investigating the endocannabinoid system. Included are comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in a laboratory setting.

Introduction to this compound

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary G protein-coupled receptors (GPCRs) of this system are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While CB1 receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, CB2 receptors are primarily found in peripheral tissues, particularly on immune cells.[1] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory, pain, and neurodegenerative disorders without the psychoactive side effects associated with CB1 activation.[1]

To explore the therapeutic potential and physiological functions of the CB2 receptor, selective agonists are indispensable tools. This compound (N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide) is a synthetic, high-affinity agonist designed for high selectivity for the CB2 receptor over the CB1 receptor.[2][3][4] Its properties make it an excellent probe for elucidating CB2-mediated signaling pathways and for the preclinical evaluation of CB2-targeted therapeutics.

Pharmacological Profile of this compound

This compound is distinguished by its high binding affinity and remarkable selectivity for the human CB2 receptor. The quantitative pharmacological data for this compound are summarized below.

Data Presentation: Quantitative Analysis of this compound

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | CB2 | 3.3 nM | Human | Radioligand Binding | [2][3][4] |

| CB1 | >1000 nM | Human | Radioligand Binding | [2][3][4] | |

| Selectivity Ratio (Ki CB1/Ki CB2) | - | >303 | Human | - | [2] |

| Functional Potency (EC50) | CB2 | Data Not Available | Human | [35S]GTPγS Binding | [2] |

Note: The primary publication describing this compound confirms its agonist activity in functional assays ([35S]GTPγS binding and studies in human basophils), but the specific EC50 value is not available in the cited abstract.[2]

Mechanism of Action and Signaling Pathways

As a CB2 receptor agonist, this compound activates intracellular signaling cascades upon binding. CB2 receptors are canonically coupled to inhibitory G proteins (Gαi/o).

Key Signaling Events:

-

G Protein Activation: this compound binding induces a conformational change in the CB2 receptor, promoting the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which act as downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAP Kinase Activation: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating cell growth, differentiation, and survival.

-

β-Arrestin Recruitment: Following agonist-induced phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process mediates receptor desensitization and internalization and can also initiate G protein-independent signaling pathways.

Mandatory Visualization: this compound-Mediated CB2 Signaling Pathway

Caption: this compound activates the CB2 receptor, leading to Gαi/o-mediated inhibition of cAMP and MAPK activation.

Experimental Protocols

The following protocols are generalized methodologies for key experiments used to characterize CB2 receptor agonists like this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2, HEK-hCB2).

-

Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: this compound, dissolved in DMSO.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Non-Specific Binding Control: A high concentration of a non-labeled CB2 ligand (e.g., 10 µM WIN 55,212-2).

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add binding buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.

-

Compound Addition: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the appropriate wells. Add the non-specific binding control to its designated wells. Add vehicle (DMSO) to total binding wells.

-

Radioligand Addition: Add a fixed concentration of [3H]CP55,940 (typically at or near its Kd value, e.g., 1.5 nM) to all wells.

-

Membrane Addition: Add cell membranes (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate with gentle agitation for 60-90 minutes at 30°C.

-

Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

cAMP Functional Assay (Inhibition)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Materials:

-

Cells: A cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2).

-

Stimulation Buffer: HBSS or PBS supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

-

Adenylyl Cyclase Activator: Forskolin (B1673556) (FSK).

-

Test Compound: this compound, dissolved in DMSO.

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or BRET.

Procedure:

-

Cell Plating: Seed CHO-hCB2 cells into a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Remove culture medium and add stimulation buffer containing the PDE inhibitor.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM, a concentration that gives a submaximal cAMP response) to all wells (except basal controls) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Normalize the data, with the forskolin-only response set as 100% and basal (no FSK) as 0%. Plot the percentage inhibition of the forskolin response against the log concentration of this compound. Use non-linear regression to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the CB2 receptor upon agonist stimulation, a key event in receptor desensitization and signaling.

Materials:

-

Assay System: A commercial β-arrestin recruitment assay system (e.g., PathHunter by DiscoveRx), which typically uses cells co-expressing the target receptor fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.

-

Cells: The specific cell line provided with the assay kit (e.g., U2OS-hCB2-β-arrestin).

-

Assay Buffer: As specified by the kit manufacturer.

-

Test Compound: this compound, dissolved in DMSO.

-

Reference Agonist: A known CB2 full agonist (e.g., WIN 55,212-2) for normalization.

-

Detection Reagents: As provided in the kit (typically for a chemiluminescent readout).

Procedure:

-

Cell Plating: Seed the engineered cells into a 384-well white plate according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a dose-response of the reference agonist.

-

Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO2.

-

Detection: Equilibrate the plate to room temperature. Add the detection reagents as per the kit's instructions.

-

Signal Measurement: After a 60-minute incubation in the dark at room temperature, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the maximal response of the reference full agonist (set to 100%). Plot the percentage response against the log concentration of this compound. Use non-linear regression to determine the EC50 and Emax values.

Mandatory Visualization: Logical Relationship in Assay Selection

Caption: Logical flow for selecting assays to characterize a novel CB2 ligand like this compound.

Conclusion

This compound is a valuable and highly selective tool for researchers investigating the pharmacology and therapeutic potential of the CB2 receptor. Its high affinity and specificity allow for the precise interrogation of CB2-mediated signaling pathways, distinguishing them from CB1-mediated effects. The protocols and data presented in this guide provide a framework for the effective use of this compound in studies of inflammation, pain, and other pathologies where the CB2 receptor is a key target. Further characterization of its functional potency and potential for biased agonism will continue to refine its utility in drug discovery and development.

References

- 1. GPCR/G-Protein | CymitQuimica [cymitquimica.com]

- 2. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

The Selective Cannabinoid Receptor 2 Agonist CB65: A Technical Guide to its Preclinical Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). With the CB2 receptor being a promising therapeutic target for a multitude of pathologies, including inflammatory diseases, neuropathic pain, and cancer, this compound presents a significant opportunity for drug development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, in vitro efficacy in cancer models, and the underlying signaling pathways. Detailed experimental protocols and structured data tables are provided to facilitate further research and development of this compound. It is important to note that while in vitro data is promising, in vivo studies are currently lacking and are a critical next step in the evaluation of this compound's therapeutic utility.

Introduction: The CB2 Receptor as a Therapeutic Target

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. The CB2 receptor, primarily expressed on immune cells, has garnered significant attention as a therapeutic target due to its role in modulating inflammation and cellular proliferation, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). Activation of the CB2 receptor has been shown to have therapeutic potential in a range of preclinical models of disease, making selective CB2 agonists like this compound valuable tools for investigation.

Pharmacological Profile of this compound

This compound, with the chemical name N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, is a small molecule agonist of the CB2 receptor. Its initial characterization demonstrated high affinity and selectivity for the human CB2 receptor over the CB1 receptor.

Quantitative Data: Binding Affinity and Efficacy

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 3.3 nM | CB2 | Human | [1][2] |

| >1000 nM | CB1 | Human | [1][2] | |

| Functional Activity | Agonist | CB2 | Human | [2] |

| IC50 (Osteosarcoma) | 1.11 x 10⁻¹¹ M | - | Human (MG63 cells) | [3] |

| 4.95 x 10⁻¹¹ M | - | Human (Saos-2 cells) | [3] |

In Vitro Therapeutic Applications: Osteosarcoma

A significant body of in vitro research has focused on the anti-cancer properties of this compound in osteosarcoma, a primary bone malignancy. These studies demonstrate that this compound can inhibit proliferation, induce apoptosis, and reduce the invasive potential of osteosarcoma cell lines.

Anti-proliferative and Pro-apoptotic Effects

This compound has been shown to be a potent inhibitor of osteosarcoma cell growth. The anti-proliferative effects are mediated through the CB2 receptor, as they can be blocked by a CB2 antagonist.[3] Furthermore, this compound induces late-stage apoptosis in these cancer cells.[3]

Anti-invasive Effects

In addition to its effects on cell growth and survival, this compound has been demonstrated to reduce the invasion of osteosarcoma cells in vitro, suggesting a potential role in preventing metastasis.[3]

Liposomal Formulation

To enhance its delivery and potential therapeutic efficacy, a liposomal formulation of this compound has been developed and characterized. This formulation demonstrates the potential for improved drug delivery in future preclinical and clinical studies.[3]

| Liposomal this compound Formulation Parameters | |

| Method | Thin film hydration |

| Particle Size | 141.7 ± 0.6 nm |

| Polydispersity Index | 0.451 ± 0.026 |

| Zeta Potential | -10.9 ± 0.3 mV |

| Encapsulation Efficiency | 51.12% |

| Data from Zorba et al., 2023.[3] |

Signaling Pathways

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), ultimately affecting gene transcription and cellular processes like proliferation, apoptosis, and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the published literature for this compound.

Cell Culture and Proliferation Assays (Osteosarcoma)

-

Cell Lines: MG63 and Saos-2 human osteosarcoma cell lines.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

-

WST-1 Proliferation Assay:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well.

-

After 24 hours, treat cells with varying concentrations of this compound.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Real-Time Cell Analysis (RTCA):

-

Add cell culture medium to E-plates and record a baseline.

-

Seed cells at an appropriate density.

-

Allow cells to adhere and proliferate for 24 hours.

-

Treat with this compound and monitor cell index in real-time.

-

Apoptosis Assay (Flow Cytometry)

-

Culture and treat cells with this compound as described above.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Invasion Assay (Scratch Assay)

-

Grow cells to confluence in a 6-well plate.

-

Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing this compound.

-

Image the scratch at 0 hours and subsequent time points (e.g., 24 hours).

-

Measure the closure of the scratch to determine the extent of cell migration and invasion.

Radioligand Binding and GTPγS Functional Assays (General Protocol)

While the specific details from the original publication by Manera et al. are not fully available, a general protocol for these assays is as follows:

-

Radioligand Binding Assay:

-

Prepare cell membranes expressing the target receptor (CB1 or CB2).

-

Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value from the competition binding curves.

-

-

[³⁵S]GTPγS Binding Assay:

-

Incubate cell membranes with GDP, varying concentrations of this compound, and [³⁵S]GTPγS.

-

The binding of the agonist (this compound) to the G-protein coupled receptor (CB2) stimulates the binding of [³⁵S]GTPγS to the G-protein.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity to quantify the extent of G-protein activation.

-

Discussion and Future Directions

The available preclinical data for this compound, a potent and selective CB2 agonist, highlight its potential as a therapeutic agent, particularly in the context of cancer. The in vitro studies on osteosarcoma provide a strong rationale for further investigation. The demonstrated anti-proliferative, pro-apoptotic, and anti-invasive effects at nanomolar concentrations are promising.

However, the significant gap in the preclinical data for this compound is the lack of in vivo studies. To advance the development of this compound as a therapeutic candidate, it is imperative to conduct animal studies to evaluate its efficacy, pharmacokinetics, and safety profile. Based on the known functions of the CB2 receptor, promising avenues for in vivo investigation include:

-

Oncology: Xenograft models of osteosarcoma and other cancers with high CB2 receptor expression.

-

Inflammatory Diseases: Models of inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.

-

Neuropathic Pain: Models of nerve injury-induced pain.

Conclusion

This compound is a well-characterized, potent, and selective CB2 receptor agonist with compelling in vitro anti-cancer activity. This technical guide summarizes the key preclinical findings to date, providing a foundation for future research. The progression of this compound towards clinical application is critically dependent on the successful completion of in vivo efficacy and safety studies in relevant animal models. The data presented herein should serve as a valuable resource for researchers and drug development professionals interested in advancing this promising compound.

References

Methodological & Application

Application Notes and Protocols for CB65 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of CB65, a high-affinity and selective cannabinoid receptor 2 (CB2) agonist, in cell culture experiments.

Introduction to this compound

This compound is a potent and selective agonist for the CB2 receptor, with a Ki value of 3.3 nM for CB2 and >1000 nM for the CB1 receptor.[1] Its chemical name is N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide. This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes without the psychoactive effects associated with CB1 receptor activation.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |

| DMSO | 2.09 | 5 | Gentle warming may be required. |

| DMSO | 5 | 11.96 | Requires ultrasonication, warming, and heating to 60°C.[1] |

Note: DMSO is hygroscopic. For best results, use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a 5 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 417.93 g/mol )[1]

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block set to 37°C or 60°C (see note below)

-

Ultrasonic bath (optional, but recommended for higher concentrations)

-

Sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, you would need 2.09 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

-

Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Standard Concentration (up to 5 mM): Vortex the solution vigorously. If the compound does not fully dissolve, warm the solution at 37°C for 5-10 minutes with intermittent vortexing.

-

Higher Concentration (up to 11.96 mM): For higher concentrations, sonicate the solution in an ultrasonic water bath and warm it to 60°C until the compound is fully dissolved.[1]

-

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental Protocol: Diluting this compound for Cell Culture

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on the cells.

-

-

Application to Cells: Add the diluted this compound solution to your cell cultures and incubate for the desired experimental duration.

CB2 Receptor Signaling Pathway

This compound, as a CB2 receptor agonist, activates downstream signaling cascades upon binding to the receptor. The CB2 receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase.

Experimental Workflow for this compound Treatment

The following diagram outlines a typical workflow for treating cells with this compound.

Caption: A generalized workflow for cell culture experiments using this compound.

References

Application Notes and Protocols for the CB65 Experimental Protocol in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB65 is a synthetic agonist highly selective for the Cannabinoid Receptor Type 2 (CB2R). While traditionally associated with the peripheral immune system, emerging evidence highlights the expression and functional significance of CB2R in the central nervous system, including in primary neurons. The activation of neuronal CB2R presents a promising therapeutic avenue for various neurological disorders, owing to its potential to modulate neuronal excitability, inflammation, and cell survival pathways without the psychoactive effects associated with CB1 receptor activation. These application notes provide a comprehensive experimental protocol for utilizing this compound in primary neuron cultures to investigate its effects on neuronal viability, apoptosis, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and the structurally similar, widely studied CB2R agonist JWH-133, providing a foundation for experimental design.

Table 1: Effects of CB2R Agonists on Primary Neuron Viability and Apoptosis

| Parameter | Agonist | Cell Type | Concentration | Incubation Time | Effect | Assay | Citation |

| Neuronal Firing | This compound, JWH-133, GW405833, HU308 | Mouse VTA Dopamine (B1211576) Neurons | Not specified | Acute | Inhibition of neuronal firing | Electrophysiology (in vivo, ex vivo) | [1] |

| Neuronal Viability | JWH-133 | SH-SY5Y Neuroblastoma | 10-40 µM | Not specified | Concentration-dependent decrease | MTT Assay | [2] |

| Neuronal Apoptosis | JWH-133 | Human Neuroblastoma | 0.5 µM | 12 days (MCM treatment for 24h) | Significant decrease in apoptotic neurons | TUNEL Assay | [3] |

| Cytochrome-c Release | JWH-015 | Rat Precerebellar Neurons | Not specified | Post-lesion | Reduction from ~60% to 20% | Immunohistochemistry | [4][5] |

Note: Data for JWH-133 and JWH-015 are provided as close surrogates for this compound due to limited specific data on this compound in these particular assays.

Table 2: Electrophysiological Effects of CB2R Agonists on Primary Neurons

| Parameter | Agonist | Cell Type | Concentration | Effect | Citation |

| Evoked EPSC Amplitude | JWH-133 | Rat Spinal Dorsal Horn Neurons (in SNL model) | 10, 20, 50 µM | Reduction in amplitude | [6] |

| mEPSC Frequency | JWH-133 | Rat Hippocampal CA1 Pyramidal Neurons | 200 nM | Increased frequency after 7-10 days of treatment | [7] |

| Neuronal Firing Frequency | JWH-133 | Mouse Substantia Nigra Dopaminergic Neurons | 10, 30 µM | Significant reduction | [8] |

Experimental Protocols

Primary Neuron Culture Protocol (adapted from various sources)

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-A medium

-

Papain and DNase I

-

Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX

-

Poly-D-lysine (PDL) coated culture vessels

-

Sterile dissection tools

Procedure:

-

Prepare PDL-coated culture plates by incubating with a 50 µg/mL solution of PDL overnight at 37°C. Wash three times with sterile water and allow to dry.

-

Euthanize pregnant dam and dissect E18 pups.

-

Isolate cortices or hippocampi in ice-cold Hibernate-A medium.

-

Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

-